Influenza PA Endonuclease Inhibition
Derivatives of the 4-oxo-1,4-dihydropyridine-2-carboxamide scaffold demonstrate potent inhibition of influenza H1N1 viral polymerase PA endonuclease. The 6-bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxamide analog (Compound 2e) exhibits an IC₅₀ value of 2 nM against influenza PA endonuclease, representing a 30-fold improvement in potency compared to the carboxylic acid isostere 3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (IC₅₀ = 60 nM) [1]. The structural basis for this differential activity is confirmed by X-ray crystallography at 1.91 Å resolution, revealing specific coordination of the carboxamide moiety to the dinuclear manganese active site [2].
| Evidence Dimension | Influenza PA endonuclease inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2 nM (6-bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxamide derivative, Compound 2e) |
| Comparator Or Baseline | 60 nM (3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid) |
| Quantified Difference | 30-fold improvement in potency |
| Conditions | In vitro enzymatic assay using recombinant influenza H1N1 PA endonuclease N-terminal domain; fluorescence-based nuclease activity measurement |
Why This Matters
The 30-fold potency enhancement of the 2-carboxamide derivative over the carboxylic acid analog directly informs medicinal chemistry design and procurement of this specific scaffold for antiviral lead optimization.
- [1] Stokes, R.W.; Kohlbrand, A.J.; Seo, H.; Sankaran, B.; Karges, J.; Cohen, S.M. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters 2023, 14, 75-82. View Source
- [2] RCSB PDB. 7V04: The N-terminal domain of PA endonuclease from the influenza H1N1 viral polymerase in complex with 6-bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxamide. Deposited May 9, 2022. View Source
